6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine
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Overview
Description
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a unique combination of a chloro-substituted oxazole ring fused to a pyridine ring, with a trimethoxyphenyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl moiety to the oxazole-pyridine scaffold, often using Suzuki-Miyaura coupling reactions with palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group or the oxazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole-pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role in modulating enzyme activity and protein interactions.
Chemical Biology: It serves as a tool compound for probing the function of specific molecular targets in cells.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the chloro and oxazole moieties contribute to the compound’s overall stability and reactivity . This compound can inhibit enzymes like tubulin and heat shock protein 90, leading to disrupted cellular processes and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities, including antibacterial and antifungal properties.
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and combretastatin share the trimethoxyphenyl group and are known for their anticancer activities.
Uniqueness
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the oxazole-pyridine scaffold differentiates it from other trimethoxyphenyl derivatives, providing unique binding properties and potential therapeutic applications .
Properties
Molecular Formula |
C15H13ClN2O4 |
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Molecular Weight |
320.73 g/mol |
IUPAC Name |
6-chloro-2-(3,4,5-trimethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O4/c1-19-11-4-8(5-12(20-2)13(11)21-3)14-18-10-6-9(16)7-17-15(10)22-14/h4-7H,1-3H3 |
InChI Key |
PTPRITUKBTYHPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
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